2-Demethoxy-2-chloro Urapidil-d4 chemical structure and physicochemical properties
2-Demethoxy-2-chloro Urapidil-d4 chemical structure and physicochemical properties
Executive Summary
The stringent regulatory landscape of pharmaceutical manufacturing necessitates the rigorous monitoring of Active Pharmaceutical Ingredient (API) impurities. Urapidil, a sympatholytic antihypertensive drug, requires precise quantification of its degradation products and synthetic impurities to ensure patient safety[]. Among these, 2-Demethoxy-2-chloro Urapidil (often designated as Urapidil Impurity 3) is a critical synthetic byproduct[2].
To achieve high-fidelity quantification in complex biological matrices or formulated products, the stable isotope-labeled internal standard (SIL-IS), 2-Demethoxy-2-chloro Urapidil-d4 , is employed[3]. By incorporating four deuterium atoms, this standard perfectly mimics the physicochemical behavior of the unlabelled impurity during sample extraction and chromatography, while providing a distinct mass shift for interference-free detection via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Pharmacological Context of the Parent API
Understanding the impurity requires contextualizing the parent drug. Urapidil is unique among antihypertensives due to its dual mechanism of action. It acts primarily as an α1-adrenoceptor antagonist in the peripheral vasculature, leading to decreased peripheral resistance. Concurrently, it functions as a 5-HT1A receptor agonist in the central nervous system, which suppresses the reflex sympathetic drive that typically causes reflex tachycardia in other vasodilators[].
Urapidil dual mechanism: α1-adrenoceptor antagonism and 5-HT1A agonism for blood pressure control.
The structural modifications present in the 2-demethoxy-2-chloro impurity—specifically the replacement of the electron-donating methoxy group with an electron-withdrawing chlorine atom on the phenyl ring—can significantly alter receptor binding affinities, making its strict quantification a regulatory imperative[2].
Chemical Structure & Physicochemical Profiling
The structural derivation of 2-Demethoxy-2-chloro Urapidil-d4 is rooted in the parent molecule (C20H29N5O3). The transformation involves replacing the methoxy group (-OCH3) with a chlorine atom (-Cl), resulting in the unlabelled impurity formula C19H26ClN5O2[2]. The subsequent deuteration of the piperazine ring replaces four hydrogen atoms with deuterium, yielding the final molecular formula C19H22D4ClN5O2 [4].
The causality behind placing the deuterium atoms on the piperazine ring is metabolic and chemical stability. The carbon-deuterium (C-D) bonds on the heterocyclic ring are highly resistant to hydrogen/deuterium (H/D) exchange in aqueous, acidic, or basic environments, ensuring the isotopic purity remains intact during rigorous sample preparation.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-Demethoxy-2-chloro Urapidil-d4 |
| IUPAC / Synonym | 6-[[3-[4-(2-Chlorophenyl)-1-piperazinyl-d4]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione |
| CAS Number (Labeled) | 1794883-40-1[3] |
| CAS Number (Unlabelled) | 34661-73-9[2] |
| Molecular Formula | C19H22D4ClN5O2[4] |
| Molecular Weight | 395.92 g/mol [4] |
| Primary Application | Stable Isotope-Labeled Internal Standard (SIL-IS) for LC-MS/MS |
Synthesis & Isotopic Labeling Strategy
The synthesis of 2-Demethoxy-2-chloro Urapidil-d4 requires a highly controlled environment to prevent isotopic dilution. The protocol below outlines the self-validating synthetic pathway used by reference standard manufacturers.
Step-by-Step Methodology:
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Preparation of the Deuterated Precursor: Begin with 1-(2-chlorophenyl)piperazine-d4. The use of a pre-deuterated piperazine ring ensures 100% isotopic incorporation at the targeted sites, avoiding the inefficiencies of late-stage H/D exchange.
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Alkylation (Propyl Linker Addition): React the deuterated precursor with 1-bromo-3-chloropropane in the presence of a mild base (e.g., potassium carbonate) in acetonitrile. Causality: The base neutralizes the hydrobromic acid byproduct, driving the nucleophilic substitution forward to yield 1-(3-chloropropyl)-4-(2-chlorophenyl)piperazine-d4.
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Coupling with the Pyrimidinedione Core: Condense the resulting intermediate with 6-amino-1,3-dimethyluracil under reflux conditions in a polar aprotic solvent (e.g., DMF). Causality: The elevated temperature and polar solvent facilitate the nucleophilic attack of the exocyclic amine of the uracil derivative onto the alkyl chloride, forming the final secondary amine linkage.
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Purification and Validation: Purify the crude product via flash column chromatography (silica gel, dichloromethane/methanol gradient). Validate the structure and isotopic purity (>98% D-incorporation) using High-Resolution Mass Spectrometry (HRMS) and Proton/Deuterium Nuclear Magnetic Resonance (1H/2H-NMR).
Analytical Workflows & Quality Control Protocols
In quantitative analysis, matrix effects (ion suppression or enhancement) in the electrospray ionization (ESI) source can severely compromise accuracy. 2-Demethoxy-2-chloro Urapidil-d4 acts as an ideal SIL-IS because it co-elutes exactly with the unlabelled impurity, experiencing identical matrix effects, thereby normalizing the MS response.
Step-by-Step LC-MS/MS Protocol:
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Sample Preparation (Solid Phase Extraction - SPE):
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Condition an Oasis MCX (Mixed-mode Cation eXchange) cartridge with 1 mL methanol followed by 1 mL water.
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Spike the biological sample (or dissolved API formulation) with a known concentration of 2-Demethoxy-2-chloro Urapidil-d4 (e.g., 50 ng/mL).
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Load the sample onto the cartridge. Causality: The basic piperazine nitrogen becomes protonated, allowing strong retention via both hydrophobic and electrostatic interactions.
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Wash with 2% formic acid in water, then elute with 5% ammonium hydroxide in methanol. Evaporate to dryness and reconstitute in the mobile phase.
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Chromatographic Separation:
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Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).
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Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).
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Causality: Formic acid acts as an ion-pairing agent, improving peak shape and promoting protonation for positive ion mode ESI.
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Mass Spectrometry Detection (MRM Mode):
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Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.
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Set the precursor ion for the unlabelled impurity to m/z 392.2 [M+H]+ and the SIL-IS to m/z 396.2[M+H]+.
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Monitor the specific product ions generated by the collision-induced dissociation (CID) of the piperazine-propyl bond. The ratio of the peak areas (Unlabelled/SIL-IS) is plotted against a calibration curve to determine the exact concentration of the impurity, validating the safety profile of the Urapidil batch.
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References
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Pharmaffiliates. "Urapidil and its Impurities: 2-Demethoxy-2-chloro Urapidil-d4". Pharmaffiliates Reference Standards. Available at:[Link]
